The synthesis of BLU-5937 involves several key steps. Initially, the synthesis starts with 1,4-dimethoxy-2,3-diaminobenzene, which undergoes cyclo-condensation reactions using neat acetic acid and trifluoroacetic acid to yield intermediates like 4,7-dimethoxy-2-methylbenzimidazole. Subsequent steps include demethylation and chlorination using aqua regia to produce 5,6-dichloro-2-methylbenzimidazole-4,7-dione. The final product is obtained through reactions with various halide-substituted aniline derivatives .
Technical Details:
BLU-5937 features a complex molecular structure that can be represented as follows:
The structure is characterized by a benzimidazole ring system that is crucial for its pharmacological activity against the P2X3 receptor .
BLU-5937 participates in several chemical reactions during its synthesis, primarily involving:
These reactions are critical for modifying the compound's pharmacokinetic properties and optimizing its efficacy as a P2X3 antagonist .
BLU-5937 acts as a non-competitive antagonist of the P2X3 receptor. This receptor is involved in the transmission of pain and cough reflexes. By blocking this receptor, BLU-5937 effectively reduces the sensitivity of sensory neurons to stimuli that trigger coughing. The detailed mechanism involves:
Physical Properties:
Chemical Properties:
Relevant data on these properties are essential for formulation development and ensuring effective delivery routes in therapeutic applications .
BLU-5937 has significant potential in scientific research and clinical applications:
Chronic cough, defined as a persistent cough lasting >8 weeks, represents a significant global health burden affecting approximately 26 million adults in the United States alone. Of these, an estimated 2.6 million suffer from refractory chronic cough (RCC) – cough that persists despite thorough clinical evaluation and targeted treatment of underlying conditions [2] [3]. This condition transcends mere physical discomfort, imposing profound adverse effects on patients' social functioning, psychosocial well-being, and overall quality of life.
The current therapeutic landscape for RCC remains markedly inadequate. Conventional antitussive agents (e.g., opioids, dextromethorphan) frequently demonstrate limited efficacy at therapeutic doses and carry significant risks of sedation and other dose-limiting side effects [4]. This therapeutic gap creates a substantial unmet medical need for safe, effective, and well-tolerated pharmacotherapies specifically designed to target the underlying mechanisms of cough reflex hypersensitivity.
Table 1: Epidemiology of Chronic Cough
Category | Prevalence Estimate | Key Characteristics |
---|---|---|
Overall Chronic Cough | 26 million (US adults) | Duration >8 weeks |
Refractory Chronic Cough (RCC) | 2.6 million (US adults) | Duration >1 year despite treatment |
Gender Distribution | Female predominance (70%) | Higher cough sensitivity observed |
Impact on Quality of Life | Significant impairment | Social isolation, urinary incontinence, sleep disruption |
The purinergic signaling pathway, particularly involving extracellular ATP and its receptors, has emerged as a central mechanism in cough reflex sensitization. P2X3 receptors are ATP-gated ion channels predominantly expressed on sensory nerve endings in the airways, including C-fibers and Aδ-fibers. Under pathological conditions, airway inflammation or tissue damage triggers excessive ATP release, which activates P2X3 receptors on vagal afferent neurons. This activation induces neuronal depolarization and action potentials that propagate to the brainstem cough center, ultimately manifesting as an exaggerated cough response – a hallmark of RCC [1] [4].
Critically, P2X3 receptors exist in two distinct configurations:
This structural distinction carries profound therapeutic implications. Non-selective P2X3 antagonists (e.g., gefapixant/MK-7264) effectively reduce cough frequency by blocking both receptor subtypes but simultaneously inhibit P2X2/3-mediated taste signaling, leading to high rates of taste disturbance (dysgeusia) – a dose-limiting adverse effect reported in up to 65% of patients in clinical trials [1] [4]. Consequently, achieving therapeutic efficacy without taste alteration necessitates high selectivity for P2X3 homotrimers over P2X2/3 heterotrimers.
BLU-5937 (now designated camlipixant) emerged from a rational drug design program aimed at developing a highly selective P2X3 antagonist. Its molecular structure was optimized to preferentially bind and inhibit P2X3 homotrimeric receptors while minimizing interaction with P2X2/3 heterotrimers [1] [6].
Table 2: Selectivity Profile of BLU-5937 Across Species
Receptor Type | Human IC50 | Rat IC50 | Guinea Pig IC50 | Selectivity Ratio (vs. P2X2/3) |
---|---|---|---|---|
P2X3 Homotrimer | 25 nM | 92 nM | 126 nM | Reference |
P2X2/3 Heterotrimer | >24,000 nM | 1,820 nM | 3,450 nM | >960-fold (Human) |
The exceptional selectivity of BLU-5937 (>1500-fold for human P2X3 vs. P2X2/3) provides a compelling pharmacological foundation for its therapeutic utility [1] [2]. Preclinical investigations demonstrated that BLU-5937 effectively attenuates cough hypersensitivity without impairing taste function:
Anti-tussive Efficacy: In guinea pig models of cough hypersensitivity, oral administration of BLU-5937 (0.3-30 mg/kg) produced dose-dependent reductions in both histamine-induced (82% reduction at 30 mg/kg) and ATP-enhanced citric acid-induced cough [1] [6]. The plasma concentrations associated with this antitussive effect corresponded to levels sufficient for P2X3 homotrimer blockade (IC50 ~25 nM) but were approximately 50-fold below those required to inhibit P2X2/3 receptors [1].
Taste Preservation: In rat behavioral taste models, BLU-5937 (10-20 mg/kg, IP) did not alter taste perception, whereas less selective antagonists (e.g., N-00588) caused significant taste disruption at equivalent doses [1]. Importantly, BLU-5937 achieved plasma concentrations up to 30 times its P2X3 IC50 without affecting taste function, demonstrating its translational potential for maintaining gustatory integrity in humans [1] [2].
Table 3: Preclinical Efficacy of BLU-5937 in Cough Models
Model System | Intervention | Key Finding | Proposed Mechanism |
---|---|---|---|
hP2X3/hP2X2/3 in vitro | BLU-5937 incubation | IC50 = 25 nM (P2X3); >24 µM (P2X2/3) | Selective blockade of P2X3 homotrimers |
Guinea pig cough model | 30 mg/kg oral | 82% reduction in histamine-enhanced cough | Inhibition of airway sensory neuron sensitization |
Rat dorsal root ganglia | 500 nM | Blocked ATP-mediated neuron sensitization | Prevention of nociceptor hyperexcitability |
Rat taste model | 20 mg/kg IP | No taste alteration | Minimal P2X2/3 receptor interaction |
The compelling preclinical profile of BLU-5937 – characterized by potent P2X3 homotrimer blockade, significant antitussive effects across multiple models, and preservation of taste function – supported its advancement into clinical development. Phase 1 trials in healthy volunteers subsequently confirmed the translational relevance of its selective mechanism, demonstrating minimal taste disturbance at therapeutic exposures [2] [3]. These attributes position BLU-5937 as a promising therapeutic candidate for addressing the significant unmet need in refractory chronic cough management.
Compound Names Mentioned in Text:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: